5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline

Catalog No.
S14265831
CAS No.
M.F
C9H9BrF3NO
M. Wt
284.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline

Product Name

5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline

IUPAC Name

5-bromo-2-ethoxy-4-(trifluoromethyl)aniline

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

InChI

InChI=1S/C9H9BrF3NO/c1-2-15-8-3-5(9(11,12)13)6(10)4-7(8)14/h3-4H,2,14H2,1H3

InChI Key

RKCOHVRYSNOLQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(F)(F)F)Br)N

5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline is an organic compound characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a trifluoromethyl group attached to an aniline backbone. The molecular formula of this compound is C10H10BrF3N, and it has a molecular weight of approximately 292.1 g/mol. The presence of the trifluoromethyl group imparts significant electronic properties, making this compound of interest in various chemical applications.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions that involve substitution mechanisms.
  • Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group can direct electrophiles to the ortho and para positions on the aromatic ring.
  • Reduction Reactions: The aniline nitrogen can be reduced to form various derivatives, depending on the reagents used.

Several synthesis methods have been proposed for 5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline:

  • From 4-Bromo-2-nitroaniline: This method involves reducing the nitro group to an amino group followed by ethoxylation using ethyl iodide or ethyl sulfate in the presence of a base.
  • Direct Halogenation: Starting from 2-ethoxy-aniline, bromination can be achieved using bromine in a suitable solvent.
  • Friedel-Crafts Acylation: This method may involve acylating an aromatic compound followed by subsequent reactions to introduce the trifluoromethyl and ethoxy groups.

5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline has potential applications in:

  • Pharmaceutical Development: Due to its structural properties, it may serve as a lead compound for developing new drugs.
  • Agricultural Chemicals: Compounds with similar structures are often used as herbicides or fungicides.
  • Material Science: It can be utilized in synthesizing advanced materials due to its unique electronic properties.

Interaction studies involving 5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline focus on understanding how it interacts with biological targets or other chemicals. These studies typically assess:

  • Binding Affinity: Evaluating how strongly the compound binds to specific proteins or enzymes.
  • Metabolic Pathways: Understanding how the compound is metabolized in biological systems and identifying any potential metabolites that could exhibit activity.

Several compounds share structural similarities with 5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-(trifluoromethyl)anilineC7H5BrF3NLacks ethoxy group; simpler structure
2-Bromo-4-(trifluoromethyl)anilineC7H5BrF3NDifferent substitution pattern on the ring
3-Amino-2-bromobenzotrifluorideC7H6BrF3NContains an amino group instead of an ethoxy
5-Bromo-2-methoxybenzotrifluorideC10H10BrF3OMethoxy instead of ethoxy; similar reactivity

These compounds highlight the uniqueness of 5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline due to its specific combination of functional groups, which may influence its reactivity and biological activity differently compared to its analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

282.98196 g/mol

Monoisotopic Mass

282.98196 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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